

Application Notes and Protocols for SARM1 Inhibitor Screening and Development

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Compound of Interest

Compound Name:	ARM1
CAS No.:	1049743-03-4; 68729-05-5
Cat. No.:	B2560592

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Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (**SARM1**) has emerged as a critical executioner of programmed axon degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is activated in response to a variety of neuronal insults, leads to the rapid depletion of the essential metabolite NAD⁺, triggering a cascade of events that culminates in axonal destruction. This central role in axon loss makes **SARM1** a compelling therapeutic target for a range of neurodegenerative diseases, including peripheral neuropathies, traumatic brain injury, and glaucoma.

These application notes provide a comprehensive overview of the screening and development of **SARM1** inhibitors. They include a summary of known inhibitors and their potencies, detailed protocols for key screening assays, and a depiction of the **SARM1** signaling pathway to guide inhibitor development strategies.

Quantitative Data for SARM1 Inhibitors

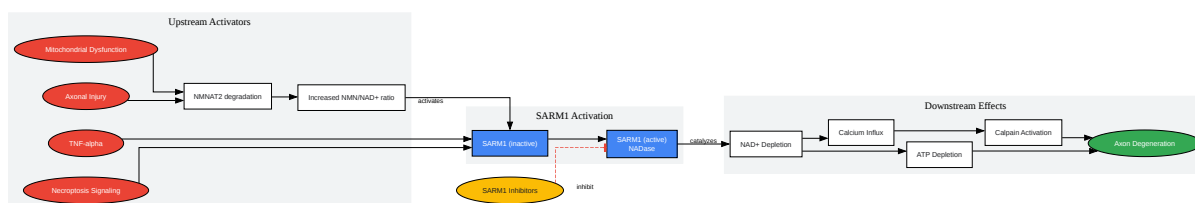
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several reported **SARM1** inhibitors. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

Compound Name	IC ₅₀	Assay Type	Notes
Berberine chloride	77 - 140 μ M[1]	Fluorescence-based (e-NAD)	Non-competitive inhibitor.[1]
Zinc chloride	10 μ M[1]	Fluorescence-based (e-NAD)	Non-competitive inhibitor, suggests the presence of an allosteric binding pocket.[1]
Compound 174	17.2 nM[2][3]	PC6-based hydrolase assay	A novel potent SARM1 inhibitor.[2][3]
Compound 331P1	189.3 nM[2][3]	PC6-based hydrolase assay	A novel SARM1 inhibitor with good in vivo efficacy.[2][3]
Isothiazole Compound 1	4 μ M[4]	Biochemical NADase assay	Identified from a high-throughput screen.[4]
Isothiazole Compounds 4, 8, 9, 10	0.16 - 0.37 μ M[4][5]	Biochemical NADase assay	Optimized potent and selective irreversible inhibitors.[4][5]
MY-9B	Low μ M[6]	Cell-based cADPR production	Covalent, irreversible inhibitor targeting an allosteric cysteine.[6]
WX-02-37	Low μ M[6]	Cell-based cADPR production	Covalent, irreversible inhibitor targeting an allosteric cysteine.[6]
DSRM-3716	Not specified	Not specified	A known SARM1 inhibitor used as a control in assays.[5]

SARM1 Signaling Pathway

SARM1 activation is a key nodal point in the pathway of axon degeneration. A variety of upstream signals, indicative of neuronal stress or injury, converge to activate its NADase function. The primary known activator is an increased ratio of nicotinamide mononucleotide (NMN) to NAD⁺.^[2] Under healthy conditions, the enzyme NMNAT2 maintains low NMN and high NAD⁺ levels, keeping **SARM1** in an inactive state.^[2] Following injury, NMNAT2 levels drop, leading to NMN accumulation and subsequent **SARM1** activation.^[2] Other activators include mitochondrial toxins, the rodenticide Vacor, and signaling through TNF- α and necroptosis pathways.^{[1][4]}

Once activated, **SARM1** rapidly depletes cellular NAD⁺. This metabolic crisis is a central event, leading to downstream consequences including ATP depletion, calcium influx, and activation of calpains, which are proteases that degrade cytoskeletal components, ultimately leading to the structural collapse of the axon.^{[1][7]}



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Caption: **SARM1** signaling pathway leading to axon degeneration.

Experimental Protocols

High-Throughput Screening (HTS) for SARM1 Inhibitors using a Fluorescence-Based Assay

This protocol is adapted from a method utilizing the NAD⁺ analog, etheno-NAD⁺ (e-NAD), which becomes fluorescent upon cleavage by **SARM1**.^{[8][9]} This assay is suitable for HTS campaigns to identify novel **SARM1** inhibitors.

Materials:

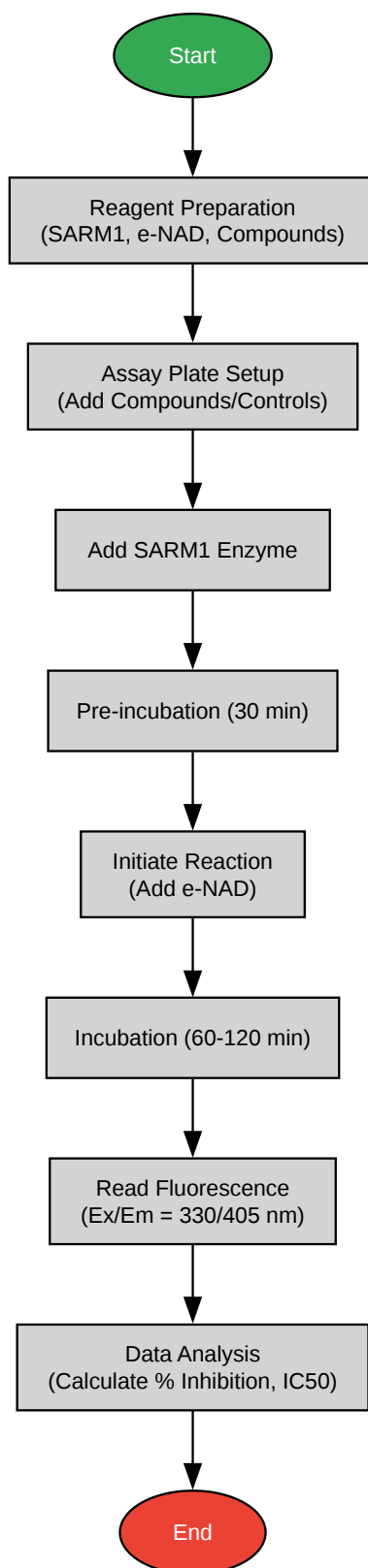
- Recombinant human **SARM1** protein (TIR domain or SAM-TIR construct)
- Etheno-NAD⁺ (e-NAD)
- Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 150 mM NaCl
- Test compounds dissolved in DMSO
- Control inhibitor (e.g., Berberine chloride)
- 384-well black, low-volume assay plates
- Fluorescence plate reader with excitation at ~330 nm and emission at ~405 nm

Protocol:

- Prepare Reagents:
 - Dilute recombinant **SARM1** protein to a working concentration of 2X the final desired concentration (e.g., 600 nM for a final concentration of 300 nM) in Assay Buffer.
 - Prepare a 2X working solution of e-NAD at a concentration close to its K_m (e.g., 100 μ M for a final concentration of 50 μ M) in Assay Buffer.
 - Prepare serial dilutions of test compounds and control inhibitor in DMSO. Then, dilute these into Assay Buffer to a 2X final concentration. The final DMSO concentration in the assay should be $\leq 1\%$.

- Assay Plate Setup:
 - Add 10 μ L of the 2X test compound or control inhibitor solution to the appropriate wells of the 384-well plate.
 - For positive control wells (no inhibition), add 10 μ L of Assay Buffer with the corresponding DMSO concentration.
 - For negative control wells (background fluorescence), add 10 μ L of Assay Buffer.
- Enzyme Addition:
 - Add 10 μ L of the 2X **SARM1** enzyme solution to all wells except the negative control wells. To the negative control wells, add 10 μ L of Assay Buffer.
- Pre-incubation:
 - Mix the plate gently on a plate shaker for 1 minute.
 - Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Reaction Initiation:
 - Add 10 μ L of the 2X e-NAD solution to all wells to initiate the reaction. The final reaction volume is 30 μ L.
- Incubation:
 - Seal the plate to prevent evaporation.
 - Incubate at room temperature for a defined period (e.g., 60-120 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- Fluorescence Reading:
 - Read the fluorescence intensity on a plate reader at Ex/Em = 330/405 nm.

- Data Analysis:
 - Subtract the average fluorescence of the negative control wells from all other wells.
 - Calculate the percent inhibition for each test compound concentration relative to the positive control (enzyme activity without inhibitor).
 - Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: High-throughput screening workflow for **SARM1** inhibitors.

Cell-Based SARM1 Activity Assay using a Fluorescent Probe (PC6)

This protocol describes a cell-based assay to measure **SARM1** activity using the fluorescent probe PC6. PC6 is a cell-permeable molecule that forms a fluorescent adduct (PAD6) upon reacting with ADPR, a product of **SARM1**'s NADase activity.^[1] This allows for the direct visualization and quantification of **SARM1** activity in live cells.

Materials:

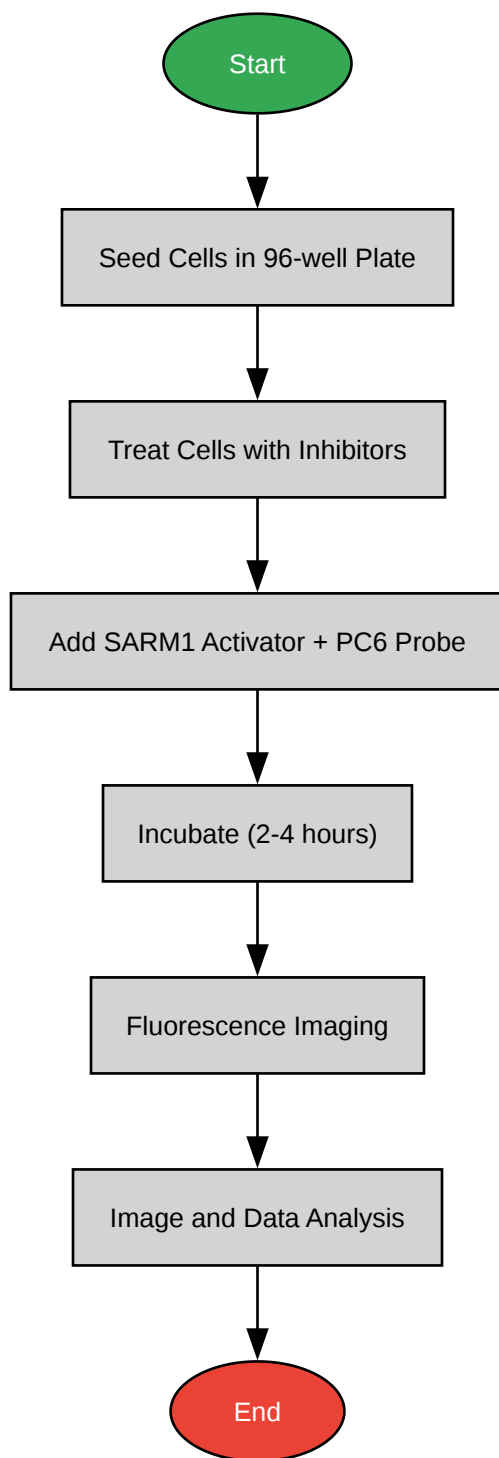
- HEK293T cells or a neuronal cell line (e.g., SH-SY5Y)
- Expression vector for human **SARM1** (optional, for overexpression studies)
- Cell culture medium and supplements
- Transfection reagent (if applicable)
- PC6 fluorescent probe
- **SARM1** activator (e.g., NMN, Vacor)
- Test compounds and control inhibitor
- 96-well black, clear-bottom cell culture plates
- Fluorescence microscope or high-content imaging system

Protocol:

- Cell Culture and Plating:
 - Culture cells according to standard protocols.
 - Seed cells into a 96-well black, clear-bottom plate at an appropriate density to reach 70-80% confluency on the day of the experiment.

- If using an overexpression system, transfect the cells with the **SARM1** expression vector 24-48 hours prior to the assay.
- Compound Treatment:
 - Prepare dilutions of test compounds and control inhibitor in cell culture medium.
 - Remove the old medium from the cells and add the medium containing the test compounds.
 - Incubate for a desired period (e.g., 1-2 hours) at 37°C and 5% CO₂.
- **SARM1** Activation and Probe Loading:
 - Prepare a solution containing the **SARM1** activator (e.g., 1 mM NMN) and the PC6 probe (e.g., 10 μM) in cell culture medium.
 - Add this solution to the wells containing the cells and compounds.
- Incubation:
 - Incubate the plate at 37°C and 5% CO₂ for a period sufficient to induce **SARM1** activity and allow for PAD6 formation (e.g., 2-4 hours).
- Imaging:
 - Image the cells using a fluorescence microscope or a high-content imaging system.
 - Acquire images in the appropriate fluorescence channel for PAD6 (e.g., excitation ~560 nm, emission ~585 nm). A nuclear counterstain (e.g., Hoechst) can be used for cell segmentation.
- Image and Data Analysis:
 - Use image analysis software to quantify the mean fluorescence intensity of PAD6 per cell or per well.
 - Normalize the fluorescence intensity to the cell number if a nuclear stain is used.

- Calculate the percent inhibition of **SARM1** activity for each compound relative to the activator-treated control.
- Determine the IC50 values by plotting the percent inhibition against the compound concentration.



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Caption: Cell-based **SARM1** activity assay workflow.

Conclusion

The development of potent and selective **SARM1** inhibitors holds significant promise for the treatment of a wide array of neurodegenerative disorders. The protocols and data presented in these application notes provide a robust framework for researchers to screen for and characterize novel **SARM1** inhibitors. By leveraging these methodologies, the scientific community can accelerate the discovery of new therapeutic agents that target the core mechanism of axon degeneration, with the ultimate goal of preserving neuronal function and improving patient outcomes.

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